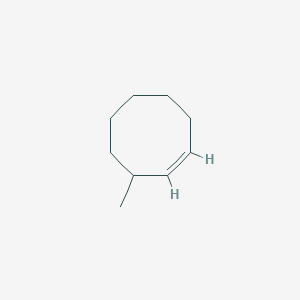

3-Methylcyclooctene

Description

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-3-methylcyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h5,7,9H,2-4,6,8H2,1H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMAAJKEQOXIML-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/1CCCCC/C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13152-05-1 | |

| Record name | NSC120745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3 Methylcyclooctene and Its Isomers

Established Synthetic Pathways for 3-Methylcyclooctene

Synthesis from Halogenated Cyclooctene (B146475) Precursors via Organometallic Reactions

One established route to this compound involves the use of halogenated cyclooctene precursors in conjunction with organometallic reagents. google.com This approach leverages the reactivity of organometallic compounds as potent nucleophiles to displace a halide from the cyclooctene ring, forming a new carbon-carbon bond. msu.edubritannica.com

A typical reaction would involve a precursor such as 3-bromocyclooctene (B2537071) or 3-iodocyclooctene. The choice of halogen can influence the reactivity, with iodides generally being more reactive than bromides. This halogenated cyclooctene is then treated with an organometallic reagent containing a methyl group. Common choices for such reagents include methyllithium (B1224462) (CH₃Li) or a Grignard reagent like methylmagnesium bromide (CH₃MgBr). britannica.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive organometallic reagent. britannica.com

The mechanism involves the nucleophilic attack of the carbanionic methyl group from the organometallic reagent on the carbon atom bearing the halogen. This results in the displacement of the halide ion and the formation of this compound. The general scheme for this reaction can be represented as:

Cyclooctenyl-X + CH₃-M → this compound + M-X

Where X is a halogen (Br, I) and M is a metal (Li, MgBr).

The efficiency of this synthesis can be influenced by factors such as the choice of solvent, temperature, and the specific organometallic reagent used. Side reactions, such as elimination, can sometimes compete with the desired substitution, particularly if the reaction conditions are not carefully controlled.

Investigation of Alternative Alkylation Strategies for Cyclooctene Ring Systems

Beyond the use of organometallic reagents with halogenated precursors, other alkylation strategies for cyclooctene ring systems have been explored. These alternative methods aim to introduce a methyl group onto the cyclooctene backbone through different chemical transformations.

One such strategy is the Wittig reaction , a powerful method for alkene synthesis. lumenlearning.comlibretexts.orgwikipedia.org In the context of synthesizing a substituted cyclooctene, a suitably functionalized cyclooctanone (B32682) could serve as a starting material. For instance, the reaction of cyclooctanone with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield methylenecyclooctane. wikipedia.org Subsequent isomerization of the exocyclic double bond to an endocyclic double bond could potentially lead to 1-methylcyclooctene. While not directly yielding this compound, this highlights the utility of olefination reactions in modifying the cyclooctane (B165968) framework. The Wittig reaction is advantageous because it forms the double bond at a specific location. libretexts.orgpressbooks.pub

Another significant strategy is ring-closing metathesis (RCM) , which has become a versatile tool for the synthesis of cyclic alkenes of various sizes, including eight-membered rings. organic-chemistry.orgwikipedia.orgmedwinpublishers.com To synthesize a substituted cyclooctene like this compound via RCM, a diene precursor with the methyl group appropriately positioned would be required. For example, a nona-1,8-diene derivative with a methyl group at the 6-position could undergo intramolecular cyclization catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst, to form this compound and release ethylene (B1197577) gas as a byproduct. wikipedia.org The success of RCM depends on factors like the catalyst choice and the conformational flexibility of the diene precursor. organic-chemistry.orgnih.gov

Friedel-Crafts alkylation , while more commonly applied to aromatic systems, can be adapted for the alkylation of cycloalkanes, which can then be converted to cycloalkenes. For instance, methylcyclooctane (B75215) can be synthesized via Friedel-Crafts alkylation of cyclooctane. Subsequent functionalization and elimination steps would be necessary to introduce a double bond at the desired position to yield this compound.

Stereoselective Synthesis Approaches to this compound Isomers

The synthesis of this compound can result in different stereoisomers, namely geometric isomers (cis/trans) and enantiomers (if a chiral center is present). Controlling the formation of these isomers is a key challenge and a focus of stereoselective synthesis.

Control of Geometric Isomerism (cis/trans) During this compound Formation

Geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond within the eight-membered ring. ramauniversity.ac.inlibretexts.org The substituents on the double bond can be arranged in either a cis (or Z) or trans (or E) configuration. The stability and accessibility of these isomers are influenced by the ring strain.

Several synthetic methods offer some degree of control over the geometric isomerism of the resulting cycloalkene.

Wittig Reaction: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to give the Z-alkene. lumenlearning.com By carefully selecting the appropriate ylide and reaction conditions, it is possible to influence the cis/trans ratio of the product.

Ring-Closing Metathesis (RCM): The E/Z selectivity in RCM is dependent on the catalyst used, the substrate structure, and the reaction conditions. organic-chemistry.org For macrocycles, kinetically controlled RCM can favor the formation of the E-isomer. nih.gov

Stereoselective Reduction of Alkynes: The reduction of a cyclooctyne (B158145) derivative can provide stereochemical control. For example, the catalytic hydrogenation of a cyclooctyne using a Lindlar catalyst typically yields the cis-alkene. Conversely, dissolving metal reduction (e.g., using sodium in liquid ammonia) generally produces the trans-alkene.

The determination of the configuration of geometric isomers can be achieved through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and by comparing physical properties such as boiling point and dipole moment. slideshare.net

Enantioselective Synthesis Strategies for Chiral this compound Derivatives

This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the methyl group. Therefore, it can exist as a pair of enantiomers, (R)-3-methylcyclooctene and (S)-3-methylcyclooctene. Enantioselective synthesis aims to produce one enantiomer in excess over the other.

Several strategies can be employed for the enantioselective synthesis of chiral this compound derivatives:

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, an asymmetric hydrogenation or an asymmetric Heck reaction could be employed to create the chiral center with a preference for one enantiomer. snnu.edu.cn Chiral phosphoric acids have emerged as effective organocatalysts for a variety of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.orgoaepublish.com

Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolutions: Enzymes are highly specific catalysts that can differentiate between enantiomers. A racemic mixture of a this compound precursor could be subjected to an enzymatic reaction where only one enantiomer reacts, allowing for the separation of the reacted and unreacted enantiomers. Lipase-mediated resolution is a common technique for preparing enantiomerically pure alcohols that can serve as precursors. mdpi.com

Starting from a Chiral Pool: This strategy involves using a readily available, enantiomerically pure natural product as the starting material. The inherent chirality of the starting material is then carried through the synthetic sequence to produce the desired chiral product.

The development of these enantioselective methods is crucial for applications where the biological activity or material properties of this compound derivatives are dependent on their specific stereochemistry. nih.govmdpi.comrsc.org

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.

Key green chemistry principles relevant to this compound synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. yale.edumlsu.ac.in This can be achieved by designing syntheses with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edumlsu.ac.in Reactions like RCM can have good atom economy, with ethylene being the only byproduct. wikipedia.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. mlsu.ac.inskpharmteco.com This involves choosing safer reagents and solvents.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.eduacs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. acs.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever feasible. yale.edumlsu.ac.in Microwave-assisted synthesis can be a more energy-efficient alternative to conventional heating. atiner.gr

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edumlsu.ac.in

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. yale.eduacs.org

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu The use of catalysts, such as in RCM, is a key green chemistry principle.

The application of these principles to the synthesis of this compound could involve developing catalytic routes that avoid the use of stoichiometric and often hazardous reagents like organolithium compounds. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents would enhance the environmental profile of the synthesis.

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | Product(s) | Key Features |

| Organometallic Alkylation | Halogenated Cyclooctene | Organolithium or Grignard Reagents | This compound | Established route, good for C-C bond formation. |

| Wittig Reaction | Cyclooctanone derivative | Phosphorus Ylide | Substituted Cyclooctene | Precise control over double bond placement. |

| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs Catalyst | This compound | Forms cyclic alkenes, often with good atom economy. |

| Stereoselective Reduction | Cyclooctyne derivative | Lindlar Catalyst or Na/NH₃ | cis- or trans-3-Methylcyclooctene | Controls geometric isomerism. |

| Asymmetric Catalysis | Achiral precursor | Chiral Catalyst (e.g., Chiral Phosphoric Acid) | Enantioenriched this compound | Produces specific enantiomers. |

Development of Environmentally Benign Synthetic Routes for Cyclooctene Derivatives

The pursuit of green chemistry has led to the exploration of several innovative approaches for synthesizing cyclooctene derivatives. imist.ma These methods aim to reduce the environmental impact by utilizing safer solvents, employing catalytic processes, and using renewable feedstocks. nih.govscielo.br

One notable advancement is the use of organocatalysis, which avoids the use of potentially toxic and expensive metal catalysts. tum.de For instance, the epoxidation of cyclooctene, a key intermediate in the synthesis of various functionalized derivatives, can be achieved using metal-free organocatalysts. tum.de This approach not only minimizes metal waste but can also lead to high product yields under mild reaction conditions. tum.de

The use of alternative and safer solvent systems is another cornerstone of green synthetic methodologies. scielo.br Water, ionic liquids, and supercritical fluids like carbon dioxide are being investigated as replacements for conventional volatile organic solvents (VOCs) that are often hazardous and contribute to air pollution. matanginicollege.ac.in Reactions performed in aqueous media, where possible, offer significant environmental benefits due to the non-toxic and non-flammable nature of water. matanginicollege.ac.in

Furthermore, the development of catalytic systems that can be easily recycled and reused is a key strategy. scielo.br For example, employing catalysts supported on polymers can simplify the purification process and reduce waste, as the catalyst can be readily separated from the reaction mixture and used in subsequent reactions. matanginicollege.ac.in

A specific example of a greener approach to synthesizing a related eight-membered ring system, cyclooctyne and trans-cyclooctene (B1233481) derivatives, involves a cyclopropanation step using copper powder. dntb.gov.uaresearchgate.net This method is highlighted as convenient and cost-effective. dntb.gov.uaresearchgate.net While not directly synthesizing this compound, such methodologies for the cyclooctene core structure are indicative of the trend towards more practical and sustainable synthetic routes.

Table 1: Comparison of Conventional and Greener Synthetic Approaches for Cyclooctene Derivatives

| Feature | Conventional Methods | Environmentally Benign Routes |

|---|---|---|

| Catalyst | Often stoichiometric, sometimes heavy metals | Catalytic, often metal-free (organocatalysis) or using recyclable catalysts scielo.brtum.de |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical CO2 matanginicollege.ac.in |

| Reagents | Often hazardous and used in excess | Milder reagents, often used in stoichiometric amounts researchgate.net |

| Waste | Significant byproduct formation | Reduced waste through higher atom economy and catalyst recycling imist.mabeeindia.gov.in |

| Conditions | Often harsh (high temperature/pressure) | Milder reaction conditions tum.de |

Evaluation of Atom Economy and Waste Minimization in this compound Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. skpharmteco.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, thus minimizing the generation of byproducts and waste. jocpr.com

In the context of preparing this compound, the choice of synthetic route directly impacts the atom economy. Addition reactions, for instance, are inherently 100% atom economical as all reactant atoms are incorporated into the single product. jocpr.com In contrast, elimination and substitution reactions often have lower atom economies due to the formation of byproducts. rsc.org

For example, a hypothetical synthesis of this compound via a Wittig reaction, a common method for forming alkenes, would likely have a lower atom economy. This is because a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct. rsc.org Conversely, a catalytic hydrogenation of a suitable precursor would exhibit a higher atom economy.

Waste minimization extends beyond atom economy to encompass the entire process, including the use of solvents, catalysts, and energy. beeindia.gov.in Strategies for waste minimization in the preparation of cyclooctene derivatives include:

Source Reduction: Modifying processes to reduce the initial amount of waste generated. researchgate.net This can involve optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of unwanted side products.

Recycling and Reuse: Implementing procedures to recycle solvents and catalysts. researchgate.net For example, using a heterogeneous catalyst that can be filtered off and reused multiple times significantly reduces waste.

Use of Safer Auxiliaries: Minimizing or eliminating the use of auxiliary substances like solvents and separation agents. acs.org When necessary, choosing environmentally benign options is crucial. acs.org

Table 2: Factors Influencing Atom Economy and Waste Generation in Chemical Synthesis

| Factor | Impact on Atom Economy | Impact on Overall Waste |

|---|---|---|

| Reaction Type | High for addition/rearrangement; Lower for substitution/elimination jocpr.comrsc.org | Influences byproduct formation |

| Catalyst Choice | Indirectly affects by enabling more efficient pathways | Use of recyclable catalysts reduces solid waste scielo.br |

| Solvent Use | No direct impact | Major contributor to waste volume; greener alternatives reduce environmental impact matanginicollege.ac.inacs.org |

| Reaction Yield | Not directly part of the calculation, but low yields mean more unreacted starting materials as waste | Directly impacts the amount of waste generated per unit of product |

| Purification Method | No direct impact | Can generate significant solvent and material waste |

Reaction Chemistry and Mechanistic Investigations of 3 Methylcyclooctene

Gas-Phase Reactions of 3-Methylcyclooctene

The reactions of this compound in the gas phase, particularly with ozone, are of significant interest due to their relevance to atmospheric chemistry.

Kinetics and Mechanistic Pathways of this compound Ozonolysis

The ozonolysis of this compound proceeds through an initial electrophilic addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (molozonide). libretexts.orgwikipedia.orglibretexts.orgunl.edu This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. libretexts.orgwikipedia.orglibretexts.orgunl.edu These two fragments can then recombine to form a more stable secondary ozonide (trioxolane). wikipedia.org

Characterization of Carbonyl Products and Criegee Intermediates from Ozonolysis

The cleavage of the double bond in this compound during ozonolysis results in the formation of smaller carbonyl compounds. libretexts.orglibretexts.orgtardigrade.in The specific carbonyl products formed depend on the subsequent work-up conditions. wikipedia.org The initial decomposition of the primary ozonide yields a carbonyl molecule and a Criegee intermediate. libretexts.orgwikipedia.orglibretexts.org

Criegee intermediates are highly reactive species with a zwitterionic and biradical character. nih.govrsc.org Their stabilization and subsequent reactions are crucial in atmospheric chemistry. rsc.org Stabilized Criegee intermediates can participate in bimolecular reactions, contributing to the formation of secondary organic aerosols. rsc.orgmdpi.com The stabilization of a Criegee intermediate is influenced by the size of the co-produced carbonyl fragment. rsc.org Larger carbonyl co-products are associated with a lower mean energy distribution in the nascent Criegee intermediate population, leading to increased stabilization. rsc.org

Atmospheric Chemistry Relevance of this compound Oxidation

The oxidation of this compound and other volatile organic compounds (VOCs) in the troposphere is primarily initiated by reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). researchgate.netcopernicus.org These reactions play a significant role in the chemistry of the lower atmosphere. researchgate.net

The atmospheric lifetime of an organic compound is determined by its reaction rates with these oxidants. osti.gov Based on its rate constant with ozone, the reaction with O₃ is an important atmospheric loss process for this compound. researchgate.netmdpi.com The products of this oxidation, including carbonyls and Criegee intermediates, can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. mdpi.comresearchgate.net The formation of highly oxygenated molecules (HOMs) through autoxidation of peroxy radicals (RO₂) formed during ozonolysis is a key process in SOA formation. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. researchgate.netresearchgate.net

Catalytic Systems for ROMP of this compound

Group 6 alkylidene complexes, particularly those of molybdenum (Mo) and tungsten (W), are highly effective catalysts for the ROMP of cyclic olefins, including this compound. researchgate.netarkat-usa.orgrsc.org These catalysts, often referred to as Schrock-type catalysts, are known for their high activity and ability to produce polymers with controlled microstructures. sci-hub.sewikipedia.org

Molybdenum and tungsten imido alkylidene complexes have been successfully employed in the ROMP of 3-substituted cyclooctenes. mit.edu For instance, both Mo and W alkylidene complexes can initiate the highly cis, head-to-tail selective ROMP of this compound. mit.edu Specifically, tungsten catalysts have shown high activity and selectivity, even at room temperature. mit.edu The choice of ligands on the metal center, such as the imido and aryloxide groups, is crucial in controlling the stereoselectivity of the polymerization, leading to polymers with specific cis/trans and tactic structures. sci-hub.semit.edursc.org The polymerization is believed to proceed with little evolution of heat, suggesting that entropy is a significant driving force for the ring-opening of medium-sized rings like this compound. researchgate.net

Regioselectivity in this compound ROMP

Regioselectivity in the ROMP of this compound refers to the specific orientation in which monomer units are linked together in the polymer chain. taylorfrancis.com The primary regiochemical arrangements are head-to-tail, head-to-head, and tail-to-tail. taylorfrancis.commasterorganicchemistry.com

The ROMP of 3-substituted cis-cyclooctenes (3RCOEs), including this compound, using Grubbs catalysts has consistently demonstrated the ability to produce polyoctenamers with remarkably high head-to-tail (HT) regioregularity. researchgate.netnih.gov Studies have reported HT content exceeding 95-96%. researchgate.netresearchgate.net This high degree of control over the polymer's primary structure is a significant achievement in polymer synthesis. cmu.edursc.orgtcichemicals.com

The polymerization of various 3RCOEs (where R = methyl, ethyl, hexyl, phenyl) has shown that this high regioselectivity is a general feature for this class of monomers when polymerized with Grubbs catalysts. nih.govfigshare.com This regularity is crucial as it influences the material properties of the resulting polymer. researchgate.net For instance, the hydrogenation of these highly regioregular polyoctenamers yields precision linear low-density polyethylene (B3416737) (LLDPE) with substituents precisely placed on every eighth carbon atom of the backbone. researchgate.netnih.gov

The table below presents data on the regioselectivity achieved in the ROMP of various 3-substituted cyclooctenes.

| Substituent (R) | Catalyst | Head-to-Tail (HT) Content (%) |

| Methyl | Grubbs' Catalyst | >96 researchgate.net |

| Ethyl | Grubbs' Catalyst | High researchgate.net |

| Hexyl | Grubbs' Catalyst | High researchgate.net |

| Phenyl | Grubbs' Catalyst | High researchgate.net |

The high regioselectivity observed in the ROMP of 3-substituted cyclooctenes is primarily attributed to steric and electronic effects during the polymerization process. researchgate.netuoc.grstudysmarter.co.ukmdpi.comresearchgate.net

Electronic Influences: While steric effects are dominant, electronic effects also contribute to controlling regioselectivity. uoc.grstudysmarter.co.uk The electronic properties of the substituent can influence the stability of the metallacyclobutane intermediate formed during the catalytic cycle. mit.edu The interplay between the electronic nature of the monomer's substituent and the metal center can create a preference for one regioisomeric transition state over another, further enhancing the head-to-tail selectivity. studysmarter.co.uk

Stereoselectivity in this compound ROMP

Stereoselectivity in ROMP refers to the control over the configuration of the double bonds formed in the polymer backbone, which can be either cis (Z) or trans (E). taylorfrancis.com

The ROMP of this compound and other 3-substituted cyclooctenes using Grubbs second and third-generation catalysts not only exhibits high regioselectivity but also high trans-stereoregularity. researchgate.netnih.gov Research has shown that the resulting polyalkenamers possess high levels (often >95%) of E (trans) double bond configurations. researchgate.net This high trans-selectivity is a characteristic feature of ROMP catalyzed by these ruthenium systems for this class of monomers. researchgate.netfigshare.com

The combination of high head-to-tail regioselectivity and high trans-stereoselectivity leads to the formation of highly regular polymers. researchgate.netbeilstein-journals.orgnih.gov The degree of stereoregularity, much like regioselectivity, has been found to increase with the steric bulk of the substituent at the 3-position of the cyclooctene (B146475) monomer. researchgate.net

The following table summarizes the stereoselectivity observed in the polymerization of 3-substituted cyclooctenes.

| Substituent (R) | Catalyst | trans-Olefin Content (%) |

| Methyl | Grubbs' Catalyst | >93 researchgate.net |

| Ethyl | Grubbs' Catalyst | High researchgate.net |

| Hexyl | Grubbs' Catalyst | High researchgate.net |

| Phenyl | Grubbs' Catalyst | High researchgate.net |

Factors Governing E/Z Isomerization During Polymerization

The stereochemistry of the double bonds formed during the ring-opening metathesis polymerization (ROMP) of this compound, specifically the ratio of E (trans) to Z (cis) isomers, is influenced by several key factors. These include the catalyst structure, solvent, and reaction temperature.

The choice of catalyst plays a pivotal role in determining the E/Z selectivity. For instance, the use of Grubbs' second-generation catalyst in the ROMP of 3-substituted cis-cyclooctenes, including this compound, generally results in polymers with a high trans-stereoregularity. researchgate.net This preference for the trans isomer is attributed to the steric interactions between the substituent on the cyclooctene ring and the ligands on the ruthenium catalyst during the formation of the metallacyclobutane intermediate. researchgate.net Specifically, the bulky N-heterocyclic carbene (NHC) ligand on the Grubbs catalyst sterically disfavors the formation of the cis isomer. researchgate.net

Solvent polarity has also been shown to affect the E/Z ratio in olefin metathesis reactions. nih.govnih.gov In some systems, high dielectric solvents can promote the formation of Z-isomers, while less polar solvents may favor the E-isomer. nih.gov This is due to the solvent's influence on the reaction kinetics and the stability of the transition states leading to the different isomers. nih.govmdpi.com

Temperature is another critical parameter. Generally, lower reaction temperatures can enhance stereoselectivity in polymerization reactions. nih.gov In the context of ROMP, temperature can influence the relative rates of competing reaction pathways, thereby affecting the final E/Z ratio of the polymer backbone. nih.gov

Furthermore, subtle modifications to the monomer structure, such as the introduction of specific substituents, can significantly alter the E/Z selectivity by influencing the steric strain in the resulting isomers. mdpi.com

Mechanistic Studies of ROMP for this compound

The ring-opening metathesis polymerization (ROMP) of this compound proceeds through a well-established mechanism involving the formation of a metallacyclobutane intermediate. wikipedia.orgnumberanalytics.com This mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition between the olefin of the monomer and the metal-carbene bond of the catalyst. mit.edu

The propagation of the polymer chain occurs via the formation and subsequent cleavage of this metallacyclobutane intermediate. wikipedia.org For 3-substituted cyclooctenes, theoretical studies have shown that the approach of the monomer to the active catalyst and the subsequent breakdown of the metallacyclobutane are key steps in determining the regioselectivity and stereoselectivity of the polymerization. researchgate.net

Specifically, with a second-generation Grubbs catalyst, the rate-limiting step for the polymerization of Z-cyclooctenes is the breakdown of the metallacyclobutane intermediate. researchgate.net This is attributed to increased repulsive steric interactions between the growing polymer chain and the mesityl groups of the N-heterocyclic carbene ligand as the ring opens. researchgate.net The regioselectivity, leading to a high head-to-tail structure, is primarily governed by differential steric interactions, although solvation also plays a role. researchgate.net The formation of a five-coordinate metallacyclobutane intermediate is a key feature, and its rearrangement can influence the stereochemistry of the resulting polymer. mit.edu

Examination of Chain Transfer and Termination Processes in this compound ROMP

In an ideal living polymerization, chain transfer and termination reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. wikipedia.orgsigmaaldrich.com However, in the ROMP of cyclic olefins, including this compound, these processes can occur and affect the final polymer characteristics.

Chain Transfer:

Chain transfer reactions in ROMP can occur through several mechanisms. One common pathway is secondary metathesis, where the active catalyst reacts with a double bond within the growing polymer chain (an intramolecular "backbiting" reaction) or with a double bond on another polymer chain (intermolecular chain transfer). researchgate.net This can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution. mit.edu The extent of secondary metathesis can be influenced by factors such as monomer concentration and the steric bulk of the monomer. researchgate.net For instance, in the sequential ROMP of different cyclooctene monomers, polymerizing a more sterically hindered monomer first can minimize secondary metathesis. researchgate.net

The use of chain transfer agents (CTAs) is a deliberate strategy to control the molecular weight of the resulting polymer. rsc.org In the ROMP of cyclooctene derivatives, vinyl or acryloyl derivatives of glycerol (B35011) carbonate have been used as CTAs. rsc.org The steric hindrance around the active intermediate can influence the efficiency of the CTA, as seen in the ROMP of 3-alkyl-substituted cyclooctenes where only mono-functionalized polymers were obtained. rsc.org

Termination:

Termination reactions lead to the irreversible deactivation of the propagating species. In the context of ROMP catalyzed by ruthenium complexes, termination can be initiated by various species, including impurities in the reaction mixture. Amines, for example, can induce catalyst degradation. uib.no The mechanism of termination can involve the formation of inactive ruthenium species. uib.no

In some polymerization systems, termination can occur through coupling or disproportionation of two radical chain ends. open.edu However, in the context of ROMP, termination is more commonly associated with catalyst decomposition or side reactions involving the monomer or polymer.

For the ROMP of 3-substituted cyclooctenes, while the polymerization can exhibit living characteristics, the potential for chain transfer and termination events necessitates careful control of reaction conditions to achieve well-defined polymer architectures. nih.gov

Thermodynamic Considerations for the Ring-Opening Polymerization of this compound

The ring-opening polymerization (ROP) of cyclic monomers is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG_p). wikipedia.org For polymerization to be favorable, ΔG_p must be negative. The Gibbs free energy of polymerization is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation: ΔG_p = ΔH_p - TΔS_p. nih.gov

For the ROP of medium-sized rings like this compound, the primary driving force is the increase in entropy. researchgate.netdss.go.th The polymerization of these monomers occurs rapidly with little evolution of heat, indicating that the enthalpy change (ΔH_p) is small. researchgate.netdss.go.th This is in contrast to the polymerization of highly strained small rings, where the relief of ring strain provides a significant enthalpic driving force. wikipedia.org

The ring strain in cyclooctene is relatively low compared to smaller cycloalkenes. mit.edu The polymerization of a cyclic monomer into a linear polymer chain results in an increase in conformational entropy, as the linear chain has more degrees of freedom than the constrained ring. This positive entropy change (ΔS_p > 0) is a substantial contributor to the negative Gibbs free energy of polymerization for medium-sized rings. researchgate.netdss.go.th

The equilibrium between the monomer and the polymer is also influenced by the monomer concentration and temperature. nih.govnsf.gov There exists a ceiling temperature (T_c) above which polymerization is no longer favorable (ΔG_p > 0). The ceiling temperature is dependent on the monomer concentration and the thermodynamic parameters of the polymerization. nih.gov The polymerization of this compound is favored at temperatures below its ceiling temperature.

The table below summarizes the general thermodynamic considerations for the ROMP of this compound.

| Thermodynamic Parameter | Influence on Polymerization of this compound |

| Enthalpy of Polymerization (ΔH_p) | Small contribution; polymerization proceeds with little heat evolution. researchgate.netdss.go.th |

| Entropy of Polymerization (ΔS_p) | Large positive value; a major driving force for polymerization due to increased conformational freedom of the polymer chain compared to the monomer ring. researchgate.netdss.go.th |

| Gibbs Free Energy of Polymerization (ΔG_p) | Negative under typical polymerization conditions, indicating a spontaneous process. |

| Ring Strain | Moderate, but its relief contributes to the overall thermodynamic favorability. |

| Temperature | Polymerization is favored at temperatures below the ceiling temperature (T_c). |

Other Advanced Chemical Transformations Involving the Unsaturated Moiety of this compound

The unsaturated carbon-carbon double bond in this compound serves as a versatile functional handle for a variety of advanced chemical transformations beyond polymerization. These reactions allow for the synthesis of a diverse range of functionalized cyclooctane (B165968) derivatives.

One significant transformation is catalytic hydrogenation . The double bond in this compound can be readily reduced to a single bond using hydrogen gas in the presence of a transition metal catalyst, such as palladium, platinum, or nickel, to yield methylcyclooctane (B75215). This reaction is a standard method for producing saturated cycloalkanes from their unsaturated precursors.

The double bond also enables oxidation reactions . Treatment of this compound with strong oxidizing agents can lead to the cleavage of the double bond or the formation of epoxides. For instance, epoxidation with a peroxy acid would yield this compound oxide.

Halogenation reactions can also be performed on the double bond of this compound. The addition of halogens like bromine or chlorine across the double bond results in the formation of dihalogenated cyclooctane derivatives.

Furthermore, the cis- and trans-isomers of substituted cyclooctenes can exhibit different reactivities. For example, 3-substituted cis-cyclooctenes can undergo nucleophilic substitution reactions more readily than their trans-counterparts. researchgate.net

The unique reactivity of trans-cyclooctene (B1233481) derivatives has been harnessed in bioorthogonal chemistry . trans-Cyclooctenes are highly reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. researchgate.netgoogle.com While the direct synthesis of functionalized trans-cyclooctenes can be challenging, photochemical isomerization of the more stable cis-isomers is a common strategy. google.com This reactivity allows for the selective labeling and modification of biomolecules in complex biological environments.

The table below summarizes some of the advanced chemical transformations involving the unsaturated moiety of this compound.

| Reaction Type | Reagents/Conditions | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | Methylcyclooctane |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | This compound oxide |

| Halogenation | Br₂, Cl₂ | Dihalogenated methylcyclooctane derivatives |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine derivatives (with trans-3-methylcyclooctene) | Dihydropyridazine adducts researchgate.netgoogle.com |

| Photochemical Isomerization | UV light | trans-3-Methylcyclooctene google.com |

Reactivity Patterns in Hydrogenation and Oxidative Processes of this compound

Hydrogenation:

The hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond to yield the saturated alkane, methylcyclooctane. This reaction is a reduction and is typically carried out in the presence of a heterogeneous metal catalyst. pressbooks.pub

Catalysts: Common catalysts for this transformation are platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). pressbooks.pub The catalyst facilitates the weakening of the H-H bond and its addition to the same face of the alkene (syn-addition) as it adsorbs onto the metal surface. pressbooks.pub

Reaction Conditions: The hydrogenation of methylcyclooctene isomers can proceed under mild hydrogen pressures and temperatures. researchgate.net

Reactivity and Thermochemistry: The stability of the alkene influences the heat of hydrogenation. More substituted (and generally more stable) alkenes release less heat upon hydrogenation. For cyclooctene isomers, the stability generally increases with the substitution around the double bond. The order of stability, and thus the inverse order of the heat of hydrogenation, has been noted as: this compound < 1-Methylcyclooctene < 1,2-Dimethylcyclooctene. uacdn.net

Oxidative Processes:

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by various oxidizing agents. The products of oxidation depend on the specific reagent used and the reaction conditions.

Ozonolysis: This reaction involves the cleavage of the double bond by ozone (O₃). The initial reaction forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. wikipedia.org Subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc/water) cleaves the ozonide to yield aldehydes and/or ketones. libretexts.org The ozonolysis of this compound would break the C1-C2 bond, leading to the formation of a dicarbonyl compound. The rate constant for the gas-phase reaction of ozone with this compound has been measured, providing insight into its atmospheric lifetime and reactivity. researchgate.net

Epoxidation: This process involves the addition of a single oxygen atom across the double bond to form an epoxide (an oxirane ring). Common reagents for epoxidation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). aceorganicchem.comorganicchemistrytutor.com The reaction is a concerted syn-addition, meaning the stereochemistry of the starting alkene is retained in the product. libretexts.orgchemistrysteps.com Epoxidation of this compound yields 3-methyl-1,2-epoxycyclooctane.

Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemistry of the addition (syn or anti) depends on the reagent used.

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) result in the addition of both hydroxyl groups to the same face of the double bond.

Anti-dihydroxylation: This can be achieved in a two-step process via epoxidation followed by acid-catalyzed ring-opening with water. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the face opposite the epoxide oxygen, resulting in an anti-diol.

Interactive Table: Summary of Hydrogenation and Oxidation Reactions

| Reaction | Reagent(s) | Key Intermediate(s) | Product(s) |

| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkene adsorbed on catalyst surface | Methylcyclooctane |

| Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Molozonide, Ozonide | Dicarbonyl compound (aldehyde/ketone) |

| Epoxidation | m-CPBA | None (concerted) | 3-Methyl-1,2-epoxycyclooctane |

| Syn-Dihydroxylation | OsO₄, NMO | Osmate ester | cis-3-Methylcyclooctane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Epoxide | trans-3-Methylcyclooctane-1,2-diol |

Advanced Characterization and Spectroscopic Analysis of 3 Methylcyclooctene and Its Polymeric Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the in-depth analysis of 3-methylcyclooctene and its polymers. It provides unparalleled information about the chemical environment of individual atoms, enabling detailed structural and stereochemical assignments.

Proton (¹H) NMR Spectroscopic Analysis for this compound and its Polymers

Proton (¹H) NMR spectroscopy is instrumental in confirming the structure of the this compound monomer and elucidating the microstructure of its polymers. dss.go.th For instance, in the ring-opening metathesis polymerization (ROMP) of this compound, ¹H NMR is used to analyze the resulting polymer. mit.edu

In a study describing the highly cis, head-to-tail (cis,HT) selective ROMP of this compound, the ¹H NMR spectrum of the resulting polymer, cis,HT-poly(this compound), exhibited characteristic signals. mit.edu The olefinic protons appeared as a multiplet at approximately 5.27 ppm and a triplet at 5.09 ppm. mit.edu The proton attached to the carbon bearing the methyl group was observed around 2.40 ppm, while the methylene (B1212753) protons adjacent to the double bond showed a multiplet at 2.00 ppm. mit.edu The remaining aliphatic protons, including the methyl group, appeared as overlapping peaks between 1.38-1.10 ppm, with the methyl doublet at 0.91 ppm. mit.edu The analysis of the olefin region in the ¹H NMR spectrum is particularly crucial for determining the regio- and stereoselectivity of the polymerization. researchgate.net

The molar ratio of repeating units in copolymers can also be determined using ¹H NMR by comparing the integral values of signals corresponding to each monomer unit. magritek.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Assignment of Chemical Shifts

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound and its polymers. Each unique carbon atom in the molecule gives a distinct signal, allowing for detailed structural confirmation and analysis of polymer microstructure. dss.go.thmit.edu The chemical shifts in ¹³C NMR are sensitive to the local electronic environment and the stereochemistry of the polymer chain. nih.gov

For poly(this compound), ¹³C NMR spectra are used to characterize the polymer and confirm its structure. mit.edu The olefinic carbons and the carbon bearing the methyl group show characteristic resonances that are analyzed to understand the polymer's microstructure. mit.edud-nb.info While specific chemical shift values for this compound itself are not detailed in the provided results, data for similar compounds like 3-methyl-cyclohexene are available, where distinct signals for the methyl, methine, and olefinic carbons are observed. spectrabase.com

The combination of ¹H and ¹³C NMR provides a comprehensive picture of the polymer's structure, including the head-to-tail regioregularity and the cis/trans ratio of the double bonds in the polymer backbone. d-nb.inforesearchgate.net

Application of Two-Dimensional NMR Techniques (e.g., COSY, ROESY, HSQC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity and stereochemistry of complex molecules like this compound and its derivatives. oszk.hu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule, helping to establish the connectivity of adjacent protons. github.io By identifying which protons are coupled, the spin systems within the molecule can be mapped out.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is used to identify protons that are close to each other in space, providing information about the stereochemistry of the molecule. princeton.edu This is particularly useful for determining the relative orientation of substituents on the cyclooctene (B146475) ring or along the polymer chain.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. github.io This is a crucial step in assigning the ¹³C spectrum based on the already assigned ¹H spectrum. It can also help to distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. github.io

These 2D NMR techniques, often used in combination, allow for a complete and unambiguous assignment of the NMR spectra, which is essential for a detailed understanding of the structure and stereochemistry of this compound and its polymers. researchgate.net

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to assess the purity of samples and identify products in a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of volatile compounds like this compound and for identifying the various products formed during its synthesis or polymerization. umanitoba.ca

In the synthesis of this compound, GC analysis can be used to determine the purity of the fractionally distilled product. dss.go.th The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference for identification. nist.gov The mass spectrum shows a characteristic fragmentation pattern that serves as a fingerprint for the molecule. nih.gov For instance, the GC-MS data for this compound in the NIST library shows a top peak at an m/z of 67. nih.gov GC-MS is also a standard method for analyzing the composition of reaction mixtures, allowing for the identification of byproducts and unreacted starting materials. notulaebotanicae.ro

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules that have the same nominal mass but different elemental compositions. brentford.hounslow.sch.uk

For this compound, with a molecular formula of C₉H₁₆, the theoretical exact mass is 124.1252 g/mol . nih.gov HRMS can confirm this exact mass, thereby verifying the elemental composition of the synthesized monomer. This level of accuracy is crucial for confirming the identity of new compounds and ensuring the purity of starting materials in polymerization reactions. bioanalysis-zone.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. These methods probe the vibrational energy levels of a molecule, which are dictated by the masses of the atoms and the strengths of the bonds connecting them. While both IR and Raman spectroscopy provide information about molecular vibrations, they operate on different principles and are subject to different selection rules, often providing complementary data. upenn.edujasco-global.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. jasco-global.com In contrast, Raman spectroscopy is a light-scattering technique where the interaction of a laser with a molecule induces a change in the molecule's polarizability. jasco-global.com

Characteristic Vibrational Spectroscopic Signatures of this compound

The vibrational spectrum of this compound (C9H16) is characterized by absorption bands corresponding to its distinct functional groups: the carbon-carbon double bond (C=C) of the cyclooctene ring, the associated vinylic C-H bonds, the aliphatic C-H bonds of the ring and the methyl group, and various C-C single bonds. nih.govchemspider.com

Key vibrational modes for this compound include:

C-H Stretching Vibrations: The molecule exhibits two main types of C-H stretching vibrations. The stretching of the sp²-hybridized C-H bonds at the double bond (=C-H) typically appears in the 3100-3000 cm⁻¹ region. vscht.czpressbooks.pub The stretching of the sp³-hybridized C-H bonds in the saturated portion of the ring and the methyl group occurs at lower frequencies, generally in the 2960-2850 cm⁻¹ range. libretexts.org

C=C Stretching Vibration: The carbon-carbon double bond stretch is a hallmark of alkenes and gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.czpressbooks.pub The exact position can be influenced by the substitution pattern and ring strain.

C-H Bending Vibrations: The spectrum also contains bands from C-H bending vibrations (scissoring, rocking, wagging, and twisting). Methylene (-CH₂) scissoring vibrations are typically observed around 1465 cm⁻¹. The bending vibrations for the =C-H group are found in the 1000-650 cm⁻¹ region and can be diagnostic for the substitution pattern of the alkene. vscht.cz

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. pressbooks.pub It contains a complex pattern of bands arising from C-C single bond stretching and various bending and twisting modes. This pattern is unique to the molecule as a whole. pressbooks.pub

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. jasco-global.com Therefore, the C=C stretching vibration in this compound is expected to produce a strong and sharp signal in the Raman spectrum. jasco-global.com Conversely, polar bonds like C-O or O-H (which are absent in this molecule) are typically more intense in IR spectra. jasco-global.com The symmetric C-H stretching and bending modes would also be active in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

|---|---|---|---|

| =C-H Stretch (sp²) | 3100 - 3000 | IR, Raman | Medium |

| -C-H Stretch (sp³) | 2960 - 2850 | IR, Raman | Strong |

| C=C Stretch | 1680 - 1640 | IR, Raman | Medium (IR), Strong (Raman) |

| -CH₂- Scissoring | ~1465 | IR, Raman | Medium |

| =C-H Bending (Out-of-plane) | 1000 - 650 | IR | Strong |

Monitoring of Functional Group Transformations in Chemical Reactions

Vibrational spectroscopy is an invaluable tool for real-time monitoring of chemical reactions involving this compound by tracking the disappearance of reactant-specific functional groups and the appearance of product-specific ones.

A primary application is in monitoring polymerization reactions, such as Ring-Opening Metathesis Polymerization (ROMP). In this process, the cyclic alkene monomer, this compound, is converted into a linear polymer. This transformation can be readily followed using IR or Raman spectroscopy by observing the decrease in the intensity of the vibrational bands associated with the C=C double bond of the monomer (around 1650 cm⁻¹). As the reaction proceeds, this peak diminishes, indicating the consumption of the monomer. Concurrently, new bands characteristic of the polymer's backbone structure may appear or change in intensity.

Another example is the hydrogenation of this compound to form methylcyclooctane (B75215). nih.gov This reaction involves the saturation of the carbon-carbon double bond. Spectroscopic monitoring would show:

A decrease and eventual disappearance of the =C-H stretching band (3100-3000 cm⁻¹).

The disappearance of the C=C stretching band (1680-1640 cm⁻¹).

An increase in the intensity of the sp³ C-H stretching bands (2960-2850 cm⁻¹) as two new C-H bonds are formed.

By creating a calibration curve that correlates peak intensity or area with concentration, these spectroscopic methods can provide quantitative data on reaction kinetics, conversion rates, and the presence of any intermediate species.

Advanced Characterization Techniques for Polymeric Products Derived from this compound

The synthesis of polymers from this compound necessitates advanced analytical methods to characterize the resulting macromolecular structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are essential for determining the polymer's microstructure, molecular weight, and molecular weight distribution, all of which critically influence its physical and material properties.

NMR Spectroscopy for Polymer Microstructure (Regio- and Stereoregularity)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone for elucidating the detailed microstructure of polymers derived from this compound. The polymerization process, especially through mechanisms like ROMP, can lead to variations in how the monomer units are linked together (regioregularity) and their spatial orientation (stereoregularity).

Regioregularity: The methyl group on the cyclooctene ring acts as a structural marker. In the resulting polymer, the opened rings can link in different orientations, such as head-to-tail, head-to-head, or tail-to-tail. These different arrangements result in distinct chemical environments for the protons and carbon atoms near the linkage points. Consequently, ¹H and ¹³C NMR spectra will display different chemical shifts for these regioisomers, allowing for their identification and quantification.

Stereoregularity: The double bonds formed in the polymer backbone via ROMP can have either a cis (Z) or trans (E) configuration. The ratio of cis to trans linkages significantly affects the polymer's properties. The protons and carbons adjacent to these double bonds will have slightly different chemical shifts depending on the geometry. For example, vinylic protons in a trans configuration typically resonate at a different field than those in a cis configuration. Furthermore, the relative stereochemistry of the methyl-bearing chiral centers along the polymer chain (tacticity) can be investigated. Different tacticities (isotactic, syndiotactic, atactic) give rise to distinct patterns of signals in the NMR spectrum, particularly in the aliphatic and olefinic regions of the ¹³C NMR spectrum.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. nih.gov This technique separates macromolecules based on their hydrodynamic volume in solution.

In a GPC experiment, a solution of the polymer derived from this compound is passed through a column packed with a porous gel. Larger polymer chains cannot enter the pores as easily as smaller chains and therefore travel a shorter path, eluting from the column first. Smaller chains explore more of the pore volume, leading to a longer retention time. A detector (commonly a refractive index or light scattering detector) records the concentration of the polymer as it elutes.

The GPC analysis provides several key parameters:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₗ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₗ to Mₙ (PDI = Mₗ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length. Higher PDI values signify a broader distribution of chain lengths, which is typical for most polymerization processes.

By analyzing polymers synthesized under different conditions (e.g., varying catalyst, temperature, or monomer concentration), GPC data reveals how these parameters affect the resulting chain length and distribution, which are crucial for tailoring the material's mechanical and rheological properties.

| Catalyst System | Mₙ (g/mol) | Mₗ (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Catalyst A | 85,000 | 153,000 | 1.80 |

| Catalyst B | 92,000 | 115,000 | 1.25 |

| Catalyst C | 78,000 | 187,200 | 2.40 |

Computational Chemistry and Theoretical Studies on 3 Methylcyclooctene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and reactivity of compounds such as 3-methylcyclooctene. bhu.ac.inresearchgate.net

Ring strain energy (RSE) is a critical factor driving the reactivity of cyclic molecules, especially in ring-opening reactions. The RSE in cyclooctene (B146475) and its derivatives arises from a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain. Computational methods, often employing homodesmotic or isodesmotic reactions, are used to quantify this strain.

The strain energy of unsubstituted cis-cyclooctene is significantly lower than that of its trans-isomer. For instance, the strain energy for trans-cyclooctene (B1233481) has been calculated to be substantially higher than for cis-cyclooctene. The introduction of a methyl group at the 3-position (the homoallylic position) is expected to influence the RSE. Computational studies on substituted cyclopentenes have shown that substituents at the homoallylic position generally lead to higher RSEs due to increased eclipsing interactions. This principle suggests that this compound would possess a higher strain energy compared to unsubstituted cyclooctene, which can act as a driving force for ROMP. The precise RSE value depends on the specific isomer (cis or trans) and the conformation of the eight-membered ring.

| Compound | Isomer | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| Cyclooctene | cis | 6.8 |

| Cyclooctene | trans | 17.9 |

Data sourced from computational studies on cyclooctene systems. The values for this compound would be influenced by the methyl substituent, and are predicted to be slightly higher due to increased steric and torsional strain.

Frontier Molecular Orbital (FMO) theory is a key model for explaining chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals determine the molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). taylorandfrancis.comyoutube.com

For this compound, quantum chemical calculations can determine the energies of the HOMO and LUMO. The HOMO is typically associated with the π-bond of the double bond, making it the primary site for electrophilic attack. The LUMO, a π* antibonding orbital, is the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and reactivity. researchgate.netmdpi.com A smaller gap generally implies higher reactivity.

The methyl group, being an electron-donating group, would be expected to raise the energy of the HOMO slightly, potentially making this compound more nucleophilic and more reactive toward electrophiles compared to unsubstituted cyclooctene. FMO analysis is crucial for understanding its interactions with transition metal catalysts in reactions like ROMP, where the overlap between the olefin's orbitals and the metal's d-orbitals is fundamental to the catalytic cycle. msu.edu

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. | Acts as an electron donor (nucleophile). Its energy level indicates the ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that does not contain electrons. | Acts as an electron acceptor (electrophile). Its energy level indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and preferences. youtube.comnih.gov This is particularly valuable for flexible eight-membered rings like this compound.

The cyclooctene ring is flexible and can adopt several low-energy conformations. Computational explorations of unsubstituted (Z)-cyclooctene have identified multiple distinct energy minima on its potential energy surface, often described by variations of boat-chair and twist-chair forms. units.it These conformers can interconvert through specific pathways. units.it

MD simulations of this compound would explore how the methyl substituent affects the relative stability of these conformers. researchgate.netnih.gov The methyl group will prefer to occupy positions that minimize steric interactions (van der Waals strain) with the rest of the ring. For example, it would likely favor pseudo-equatorial positions over more sterically hindered pseudo-axial ones in the various ring conformations. By simulating the system at different temperatures, MD can map the potential energy surface and determine the equilibrium populations of each conformer, providing insight into the molecule's dominant shapes. nih.gov

Computational modeling is instrumental in elucidating the detailed mechanisms of complex reactions like Ring-Opening Metathesis Polymerization (ROMP). nih.govsemanticscholar.org Theoretical studies can model the entire catalytic cycle, from the initial coordination of the this compound monomer to the ruthenium catalyst to the formation of the metallacyclobutane intermediate and the final ring-opening step.

These models can explain the regio- and stereoselectivity observed in the polymerization of 3-substituted cyclooctenes. nih.govsemanticscholar.org By calculating the activation energies for different pathways, researchers can predict which isomer will form preferentially. For this compound, computational models would focus on how the steric bulk of the methyl group directs the approach of the monomer to the catalyst, favoring pathways that minimize steric clash. This steric guidance is a key factor in producing polymers with high head-to-tail regioregularity. nih.govresearchgate.net

Development and Application of Structure-Activity Relationship (SAR) Models for this compound Reactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of compounds with their biological activity or chemical reactivity. nih.govwikigenes.org While widely used in drug design, QSAR principles can also be applied to polymerization catalysis. researchgate.net

For this compound and related substituted monomers, a SAR model could be developed to predict their polymerization behavior. The model would use a set of calculated molecular descriptors as independent variables. These descriptors can be steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial atomic charges), or topological. The dependent variable would be an experimental measure of reactivity, such as the rate of polymerization or the molecular weight of the resulting polymer. researchgate.net

By building a model from a training set of various 3-substituted cyclooctenes, it would be possible to predict the reactivity of new, untested monomers. Such a model could reveal which properties are most influential in the ROMP of this class of monomers. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate 3D contour maps highlighting regions around the monomer where steric bulk or specific electronic properties increase or decrease reactivity, guiding the design of new monomers for creating polymers with desired properties. wikigenes.orgmdpi.com

Advanced Research Applications and Future Directions for Poly 3 Methylcyclooctene

Synthesis of Model Linear Low-Density Polyethylenes (LLDPEs)

The creation of model polymers with perfectly defined structures is crucial for establishing clear relationships between molecular architecture and macroscopic properties. 3-Methylcyclooctene has emerged as a key monomer in this endeavor, enabling the synthesis of precision-branched polyethylenes that are inaccessible through conventional polymerization methods.

The primary route to synthesizing precisely branched polyethylene (B3416737) from this compound involves a two-step process: ring-opening metathesis polymerization (ROMP) followed by catalytic hydrogenation.

The ROMP of 3-substituted cis-cyclooctenes (3RCOEs), including this compound, using well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) proceeds with remarkable control over the polymer's microstructure. nih.govresearchgate.net Research has demonstrated that this polymerization is highly regio- and stereoselective, affording polyoctenamers with exceptionally high head-to-tail (HT) regioregularity and a high proportion of trans-vinylene double bonds in the polymer backbone. nih.govmit.edu This controlled polymerization results in a poly(3-methylcyclooctenamer) where a methyl group is attached to the backbone at perfectly regular intervals.

Subsequent hydrogenation of this unsaturated polyoctenamer saturates the double bonds in the backbone, converting the material into a model linear low-density polyethylene (LLDPE). nih.govresearchgate.net The final product is a polyethylene chain with a single methyl branch precisely located on every eighth carbon atom, a level of precision unattainable with traditional Ziegler-Natta or metallocene catalysis of ethylene (B1197577) and α-olefin mixtures. researchgate.netpsu.edu This method provides unparalleled control over branch placement, allowing for the creation of LLDPEs with perfectly tailored branching structures. nih.govresearchgate.net

| Monomer | Catalyst Type | Polymer Microstructure | Resulting LLDPE Structure | Reference |

|---|---|---|---|---|

| This compound | Grubbs' Ruthenium Catalysts | High head-to-tail regioregularity (>96%); High trans-stereoregularity (>93%) | Precision methyl-branched LLDPE; one branch every 8 carbons | nih.govresearchgate.net |

| 3-Hexylcyclooctene | Group 6 Alkylidene Complexes | Highly cis, head-to-tail (cis, HT) selective | Precision hexyl-branched LLDPE; one branch every 8 carbons | mit.edu |

| 3-Phenylcyclooctene | Grubbs' Ruthenium Catalysts | High head-to-tail regioregularity; High trans-stereoregularity | Precision phenyl-branched LLDPE; one branch every 8 carbons | nih.govdss.go.th |

The availability of these precision LLDPEs has enabled researchers to conduct fundamental studies on structure-property relationships in branched polyolefins. researchgate.netxpublication.com By eliminating the statistical randomness of branch distribution found in commercial LLDPEs, scientists can isolate the specific effects of branch length, content, and spacing on material properties such as crystallinity, melting behavior, and mechanical strength. psu.eduxpublication.com

Studies using techniques like differential scanning calorimetry (DSC) and high-temperature size exclusion chromatography (HT-SEC) have revealed unique properties in these precision polymers. researchgate.netuc.edu For instance, the perfectly regular spacing of methyl branches in hydrogenated poly(this compound) leads to distinct crystallization behavior and thermal properties when compared to statistically branched poly(ethylene-co-propylene). psu.edu Research has shown a systematic decrease in the intrinsic viscosity of these model LLDPEs as the length of the alkyl branch increases, providing clear data on how side-chain architecture influences dilute solution properties. researchgate.net These model systems are critical for validating theoretical models and improving the design of commercial polyolefins with enhanced performance characteristics. psu.eduresearchgate.net

Development of Functional Polymers Incorporating this compound Units

Beyond model LLDPEs, this compound is a valuable comonomer for creating more complex functional polymers with controlled architectures and tailored functionalities.

The living nature of ROMP allows for the synthesis of block copolymers with well-defined segment lengths. By employing sequential monomer addition, researchers can synthesize diblock copolymers. For example, the slower polymerization of a substituted cyclooctene (B146475) like 3-phenylcyclooctene can be followed by the addition and faster polymerization of cis-cyclooctene to create well-defined diblock copolymers. researchgate.net This same principle allows for the incorporation of this compound into block structures, leading to materials that combine crystalline or elastomeric segments with the precisely branched segments derived from this compound.

Furthermore, the polymerizability of substituted, medium-sized ring monomers like this compound has been suggested as a convenient method for synthesizing perfectly alternating terpolymers. dss.go.thresearchgate.net This opens possibilities for creating complex, ordered polymer backbones with a repeating sequence of three different monomer units, a significant challenge in polymer synthesis.

The poly(this compound) backbone, particularly before hydrogenation, offers a versatile platform for post-polymerization modification. The double bonds present in the polyoctenamer chain are reactive sites that can be functionalized using a variety of chemical transformations. researchgate.netchemrxiv.org

Techniques analogous to those used on other unsaturated polymers, such as the Diels-Alder reaction or thiol-ene "click" chemistry, can be envisioned for introducing a wide array of functional groups onto the backbone. rsc.orgrsc.org For example, the catalytic isomerization of the isolated double bonds into conjugated systems could allow for subsequent functionalization via Diels-Alder chemistry, attaching molecules that impart specific optical, electronic, or biological properties. rsc.org

Even after hydrogenation, the resulting saturated polyethylene backbone can be modified. Recent advances have demonstrated the functionalization of polyethylene through solvent- and catalyst-free photochemical oximation, which can introduce oxime, ketone, and nitro groups onto the C-H backbone. chemrxiv.org Such methods could be applied to the precision LLDPE derived from this compound to create functional materials with a unique combination of a precisely branched structure and tailored chemical functionality. chemrxiv.org

Role of this compound in Catalysis Research

This compound has served as a valuable probe monomer in the field of catalysis research, particularly for olefin metathesis. Early studies in the 1960s used catalyst systems composed of tungsten hexachloride and ethylaluminum dichloride to achieve the ring-opening polymerization of this compound, though with little control over the resulting polymer structure. dss.go.th

The advent of well-defined Schrock (molybdenum, tungsten) and Grubbs (ruthenium) catalysts revolutionized the field. mit.edu this compound, as a substituted and relatively low-strain cyclic olefin, became an important benchmark for evaluating the efficiency, selectivity, and functional group tolerance of these new catalysts. nih.govmit.edu Research using this compound and other 3-substituted cyclooctenes has been instrumental in demonstrating the high degree of regio- and stereocontrol achievable with modern catalysts, pushing the boundaries of "precision polymerization". nih.govresearchgate.netmit.edu These studies not only advance our understanding of catalyst mechanisms but also provide the synthetic tools needed to create the advanced polymer architectures discussed previously. nih.gov

Monomer in Fundamental Olefin Polymerization Catalysis Studies

This compound has been instrumental as a model monomer in the fundamental investigation of olefin polymerization catalysis. researchgate.netunina.it The study of its polymerization provides deep insights into catalyst activity, selectivity, and the mechanisms that govern polymer chain growth. Researchers utilize this compound to probe how catalyst structures influence polymer microstructures. unina.it